molecular formula C10H9N3O4 B2867933 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 727366-73-6

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No.: B2867933
CAS No.: 727366-73-6
M. Wt: 235.199
InChI Key: NNHWMEMVJIVSHY-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by its nitro group at the 6th position, a carbaldehyde group at the 5th position, and two methyl groups at the 1st and 3rd positions.

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to the biological activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level. These could include effects related to the biological activities mentioned above, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate nitrating and methylating agents. One common method includes the nitration of 1,3-dimethylbenzimidazole followed by oxidation to introduce the nitro and oxo groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from commercially available benzimidazole precursors. The process includes nitration, methylation, and oxidation steps, each optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1,3-dimethyl-6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.

    6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde: Lacks the methyl groups, affecting its reactivity and biological activity.

    1,3-dimethyl-6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde:

Uniqueness

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is unique due to the presence of both nitro and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-8-3-6(5-14)7(13(16)17)4-9(8)12(2)10(11)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHWMEMVJIVSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)C=O)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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